molecular formula C20H16N4OS2 B10994745 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B10994745
M. Wt: 392.5 g/mol
InChI Key: BKXWSEQQZAWTJL-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a substituted thiazole moiety. Its structure includes a benzyl group at position 5 of the thiadiazole ring and a methyl-substituted phenyl group on the thiazole ring. The compound’s synthesis likely involves condensation reactions between hydrazonoyl halides and carbodithioate precursors under basic conditions, as seen in related synthetic protocols .

Properties

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16N4OS2/c1-13-17(27-19(21-13)15-10-6-3-7-11-15)18(25)22-20-24-23-16(26-20)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,22,24,25)

InChI Key

BKXWSEQQZAWTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with thiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is C18H19N5OS2C_{18}H_{19}N_{5}OS_{2} with a molecular weight of 385.5 g/mol. The structure features a thiazole ring and a thiadiazole moiety, which are known for their biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole and thiadiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The thiazole ring contributes to this activity by interfering with microbial metabolism .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from thiazolidine frameworks have been tested against MDA-MB-231 and HCT116 cells, showing promising results in inhibiting cell growth . The mechanism often involves apoptosis induction through the modulation of cell cycle regulators.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its efficacy as an α-amylase and urease inhibitor, making it a candidate for managing diabetes and other metabolic disorders .

Material Science Applications

In addition to pharmacological uses, this compound may find applications in material sciences due to its unique structural properties. The incorporation of thiadiazole and thiazole moieties can enhance the electrical conductivity and thermal stability of polymers. Research into polymer composites that utilize these compounds is ongoing .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry indicated that a related thiazolidine derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study concluded that the compound induced apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in bacterial or fungal metabolism. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Structure : Features an isoxazole ring fused to the thiadiazole core, replacing the benzyl group in the target compound.
  • Synthesis: Synthesized via reaction of hydrazonoyl halides with hydroxylamine hydrochloride and potassium carbonate, yielding a 70% product with a melting point of 160°C .

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

  • Structure : Contains a 4-chlorobenzylidene group and a 4-methylphenyl substituent.
  • Biological Relevance : Demonstrates insecticidal and fungicidal activities, highlighting the importance of halogenated aromatic groups in bioactivity .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )

  • Structure : Incorporates a pyridine ring with acetyl and methyl groups.
  • Synthesis : Achieved via reflux with acetylacetone and ammonium acetate, yielding an 80% product (mp 290°C) .
  • Thermal Stability : Higher melting point than the target compound suggests stronger intermolecular interactions, possibly due to the pyridine-acetyl substituents.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Thiadiazole Derivatives

Compound Name Molecular Formula Melting Point (°C) Yield (%) Notable Substituents Key Spectral Data (IR, NMR)
Target Compound C₂₁H₁₆N₄OS₂ Not Reported Not Given Benzyl, 4-methylphenyl Likely C=O stretch ~1600–1670 cm⁻¹
Compound 6 () C₁₈H₁₂N₄O₂S 160 70 Isoxazole IR: 1606 cm⁻¹ (C=O); MS: m/z 348
Compound 8a () C₂₃H₁₈N₄O₂S 290 80 Pyridine-acetyl IR: 1679, 1605 cm⁻¹ (2C=O)
(E)-N-(4-Chlorobenzylidene)-... () C₁₅H₁₁ClN₄S Not Reported Not Given 4-Chlorobenzylidene Structural focus on Cl substituent

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes both thiadiazole and thiazole rings. Its molecular formula is C20H18N4O1S2C_{20}H_{18}N_{4}O_{1}S_{2}, with a molecular weight of approximately 394.5 g/mol. The presence of these heterocycles contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The specific structural modifications in this compound enhance its interaction with microbial targets, leading to increased antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeReference
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(cyanomethylsulfanyl)acetamideAntimicrobial
5-Benzylthio-1,3,4-thiadiazoleAnticancer
5-Mercapto-1,3,4-thiadiazoleAntimicrobial

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against several cancer cell lines. For example, studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells and inhibit their proliferation by targeting specific cellular pathways .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of various thiadiazole derivatives against human cancer cell lines (e.g., A549 for lung cancer), the compound exhibited a notable IC50 value indicating strong antitumor activity. The mechanism of action likely involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly influence the compound's potency. For instance:

  • Electron-withdrawing groups at certain positions have been found to enhance anticancer activity.
  • Substituents such as halogens or nitro groups can improve antimicrobial efficacy by altering the electronic properties of the molecule .

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